N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine is a useful research compound. Its molecular formula is C26H27FN2O4S and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorobenzyl)-2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-1-ethanamine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of a fluorobenzyl moiety, an indole derivative, and a sulfonamide group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H28FN3O4S
- Molecular Weight : 453.56 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to cancer or inflammation.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways, particularly those associated with G-protein coupled receptors (GPCRs).
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant biological activities. For instance, derivatives containing the 4-fluorobenzyl group have shown promise as competitive inhibitors against tyrosinase, a key enzyme in melanin biosynthesis.
Table 1: Biological Activity of Related Compounds
Compound Name | Target Enzyme | IC50 (μM) | Biological Effect |
---|---|---|---|
Compound A | Tyrosinase | 25.3 | Antimelanogenic |
Compound B | Tyrosinase | 15.7 | Antimelanogenic |
N-(4-fluorobenzyl)-... | Tyrosinase | TBD | TBD |
Note: TBD indicates data that is yet to be determined.
Case Studies
A notable study evaluated the effects of similar compounds on B16F10 melanoma cells, where it was found that certain derivatives significantly reduced melanin production without inducing cytotoxicity. This highlights the potential therapeutic applications in skin disorders and pigmentation issues.
Case Study Summary
- Study Title : Evaluation of Tyrosinase Inhibitors
- Findings : Compounds exhibiting the fluorobenzyl moiety inhibited tyrosinase activity effectively, suggesting potential use in hyperpigmentation treatments.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for determining the therapeutic viability of this compound.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | High |
Bioavailability | Moderate |
Metabolism | Hepatic |
Excretion | Renal |
Conclusion and Future Directions
The compound this compound exhibits promising biological activity, particularly in enzyme inhibition and potential therapeutic applications in dermatology. Further research is necessary to fully elucidate its mechanism of action and optimize its pharmacological profile for clinical use.
Future studies should focus on:
- In Vivo Testing : To assess the efficacy and safety in living organisms.
- Structural Modifications : To enhance potency and reduce side effects.
- Broader Spectrum Testing : To explore other potential therapeutic areas beyond dermatology.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4S/c1-20-5-11-23(12-6-20)34(30,31)29-15-13-24-25(29)3-2-4-26(24)33-18-17-32-16-14-28-19-21-7-9-22(27)10-8-21/h2-13,15,28H,14,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPSJUKKQLBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.